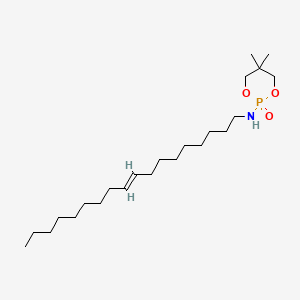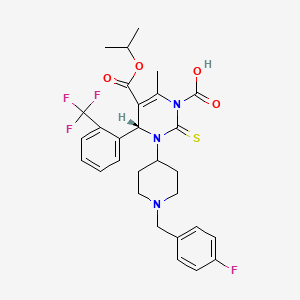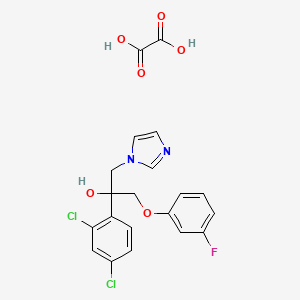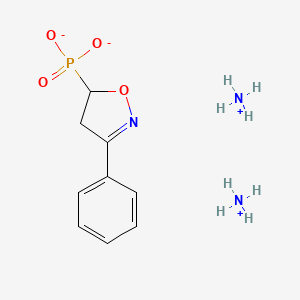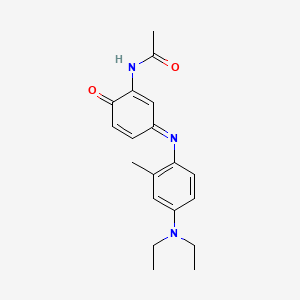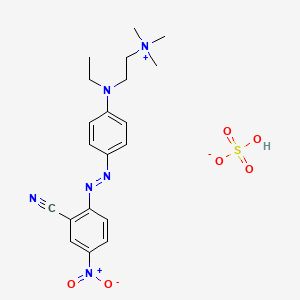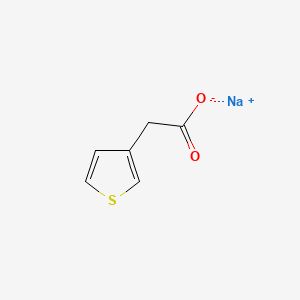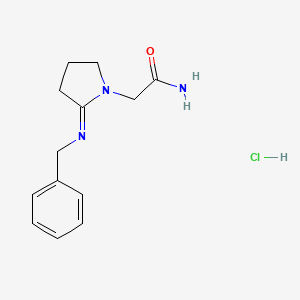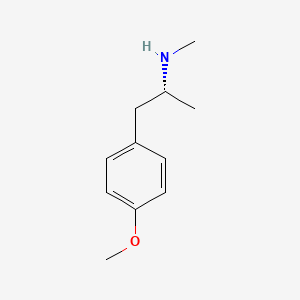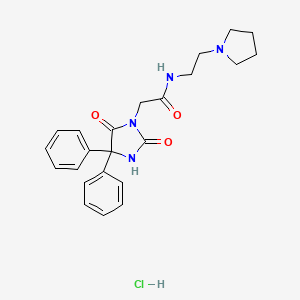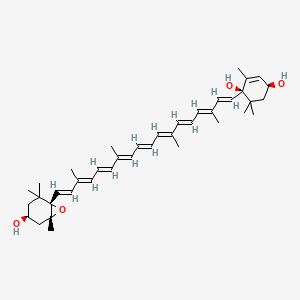
Salmoxanthin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salmoxanthin is a carotenoid, specifically a xanthophyll, which is an oxygenated derivative of carotenes. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. This compound is known for its vibrant color and its role in the light-harvesting complexes of photosynthetic organisms .
准备方法
Synthetic Routes and Reaction Conditions
The first total syntheses of salmoxanthin and its derivative, deepoxythis compound, were accomplished using a stereoselective Wittig reaction. This reaction involved a C15-tri-n-butylphosphonium salt bearing a 3,6-dihydroxy-ε-end group with the corresponding C25-apocarotenals. The 3,6-dihydroxy-ε-end moiety was constructed by chemo- and stereoselective reduction of the γ-hydroxy-α,β-cyclohexenone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. given its classification as a carotenoid, it is likely that similar methods used for other carotenoids, such as extraction from natural sources or microbial fermentation, could be applied.
化学反应分析
Types of Reactions
Salmoxanthin, like other carotenoids, can undergo various chemical reactions, including:
Oxidation: Carotenoids are prone to oxidation, which can lead to the formation of epoxides, aldehydes, and other oxidative cleavage products.
Reduction: Reduction reactions can modify the double bonds in the carotenoid structure, potentially altering its color and biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or ozone, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of apocarotenals, while reduction can result in dihydro derivatives.
科学研究应用
Salmoxanthin has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of carotenoids.
Biology: Investigated for its role in photosynthesis and its antioxidant properties.
Medicine: Explored for its potential health benefits, including its antioxidant and anti-inflammatory effects.
作用机制
The mechanism by which salmoxanthin exerts its effects is primarily through its antioxidant activity. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species and modulation of oxidative stress-related signaling pathways .
相似化合物的比较
Similar Compounds
Lutein: Another xanthophyll with similar antioxidant properties.
Zeaxanthin: A xanthophyll closely related to lutein, often found in the same natural sources.
Astaxanthin: A carotenoid with potent antioxidant activity, commonly found in marine organisms.
Uniqueness
Salmoxanthin is unique due to its specific structure and the presence of hydroxyl groups, which can influence its reactivity and biological activity. Its distinct stereochemistry also sets it apart from other carotenoids .
属性
CAS 编号 |
75138-59-9 |
|---|---|
分子式 |
C40H56O4 |
分子量 |
600.9 g/mol |
IUPAC 名称 |
(1R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39(43)33(5)25-34(41)26-36(39,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-40-37(8,9)27-35(42)28-38(40,10)44-40/h11-25,34-35,41-43H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,38-,39+,40+/m1/s1 |
InChI 键 |
SVQBXFMDOMCWNO-ANLGSCMUSA-N |
手性 SMILES |
CC1=C[C@H](CC([C@@]1(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)O)(C)C)O |
规范 SMILES |
CC1=CC(CC(C1(C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



